
1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol is an organic compound that features a dioxolane ring fused with a phenyl group and an ethane-1,2-diol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound may involve similar acetalization processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of molecular sieves or orthoesters can also aid in the effective removal of water, ensuring high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products Formed
Oxidation: Benzaldehyde and ethylene glycol.
Reduction: Ethane-1,2-diol and phenylmethanol.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes.
Mécanisme D'action
The mechanism by which 1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol exerts its effects involves the formation of stable acetal or ketal structures, protecting carbonyl groups from unwanted reactions. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, stabilizing reactive intermediates and facilitating desired transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler analog without the phenyl group.
1,3-Dioxane: A six-membered ring analog with similar protective properties.
Ethylene glycol: A diol component without the dioxolane ring .
Uniqueness
1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol is unique due to its combination of a dioxolane ring with a phenyl group and an ethane-1,2-diol moiety, providing enhanced stability and reactivity compared to its simpler analogs. This structural uniqueness makes it particularly valuable in complex synthetic applications and industrial processes .
Propriétés
Numéro CAS |
114184-98-4 |
|---|---|
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
1-(2-phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol |
InChI |
InChI=1S/C11H14O4/c12-6-9(13)10-7-14-11(15-10)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2 |
Clé InChI |
OIHSPKTUKHZNBY-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(O1)C2=CC=CC=C2)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione](/img/structure/B14286607.png)
![[(Octadecyloxy)methyl]benzene](/img/structure/B14286612.png)
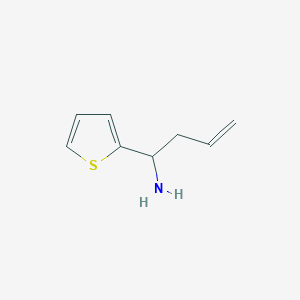

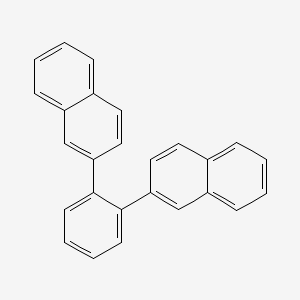

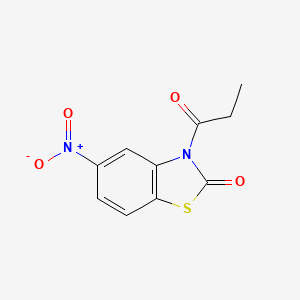
![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)
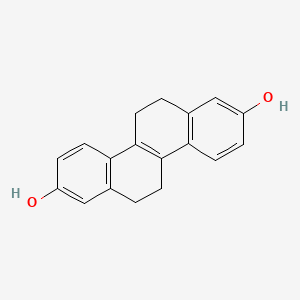
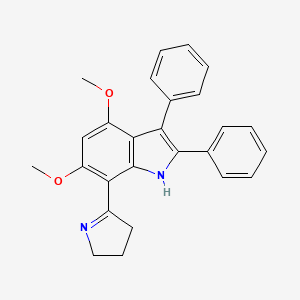
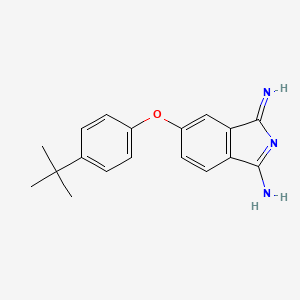
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)
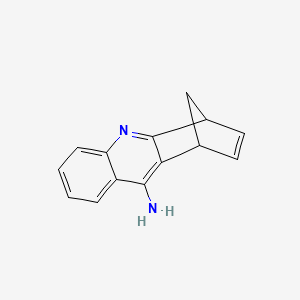
![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
